Methyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Physicochemical profiling Lipophilicity Structure–property relationships

This fluorinated 5‑oxopyrrolidine‑3‑carboxylate ester provides a unique 3‑fluoro‑4‑methylphenyl group that is structurally distinct from the common 4‑fluorophenyl analog (CAS 133747‑62‑3) and the carboxylic acid metabolite (CAS 63674‑46‑4). The methyl ester (0 HBD, logP ~2.0–2.5) enhances passive permeability for intracellular target engagement, while the aryl fluoride serves as a metabolic block and ¹⁹F NMR probe. Supplied at ≥98% purity (HPLC) with full GHS documentation, it is a strategic choice for reproducible SAR campaigns and prodrug validation—avoiding the data variability caused by scaffold‑inequivalent substitutes.

Molecular Formula C13H14FNO3
Molecular Weight 251.257
CAS No. 2310124-06-0
Cat. No. B2840314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
CAS2310124-06-0
Molecular FormulaC13H14FNO3
Molecular Weight251.257
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OC)F
InChIInChI=1S/C13H14FNO3/c1-8-3-4-10(6-11(8)14)15-7-9(5-12(15)16)13(17)18-2/h3-4,6,9H,5,7H2,1-2H3
InChIKeyDDDLJUXKUSJPHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate (CAS 2310124-06-0): Procurement‑Grade Identity and Physicochemical Baseline


Methyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate (CAS 2310124-06-0) is a fluorinated pyrrolidine‑3‑carboxylate ester built on a 5‑oxopyrrolidine core . It bears a 3‑fluoro‑4‑methylphenyl substituent at the N‑1 position and a methyl ester at C‑3, yielding a molecular formula of C₁₃H₁₄FNO₃ and a molecular weight of 251.25 g·mol⁻¹ . The compound is supplied at ≥98% purity (HPLC) and is classified under GHS as harmful if swallowed (H302) and a skin, eye, and respiratory irritant (H315, H319, H335) . Its physicochemical profile—moderate lipophilicity, zero hydrogen‑bond donors, and the presence of both a metabolically labile ester and a metabolically resistant aryl fluoride—positions it as a versatile intermediate for medicinal chemistry and a tool for studying fluorine‑dependent structure–activity relationships.

Why 5-Oxopyrrolidine-3-Carboxylate Analogs Cannot Simply Be Substituted for Methyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate


In‑class compounds that share the 5‑oxopyrrolidine‑3‑carboxylate scaffold are not interchangeable because even conservative structural perturbations—removal of the aryl methyl group, relocation of the fluorine atom, or hydrolysis of the ester—produce quantifiable shifts in lipophilicity, hydrogen‑bonding capacity, and solid‑state properties that directly impact solubility, permeability, metabolic stability, and target engagement . For example, the 4‑fluorophenyl analog (CAS 133747‑62‑3) lacks the methyl substituent and consequently exhibits a lower molecular weight, a different melting point, and a markedly distinct predicted pKa relative to the 3‑fluoro‑4‑methylphenyl ester . Likewise, converting the methyl ester to the corresponding carboxylic acid (CAS 63674‑46‑4) introduces an additional hydrogen‑bond donor, reduces lipophilicity (ΔlogP ≈ 0.5–1.0), and alters both solubility and the ability to passively cross biological membranes [1]. These differences are sufficient to cause divergent pharmacokinetic and pharmacodynamic profiles that cannot be compensated for by simply adjusting the dose. Therefore, procurement decisions based on assumed scaffold equivalence risk obtaining a compound that performs differently in the intended assay or synthetic sequence, wasting resources and generating irreproducible data.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of Methyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate from Its Closest Analogs


Molecular Weight and Lipophilicity Differentiate the 3‑Fluoro‑4‑methylphenyl Methyl Ester from the Unsubstituted Phenyl Analog

The target compound incorporates both a methyl group on the phenyl ring and a methyl ester, increasing molecular weight and predicted lipophilicity compared with the simpler 4‑fluorophenyl methyl ester (CAS 133747‑62‑3). The molecular weight rises from 237.23 to 251.25 g·mol⁻¹ , while the presence of the additional methyl group on the aromatic ring is expected to elevate logP by approximately 0.3–0.5 units based on additive fragment contributions (class‑level inference). This increase in lipophilicity can enhance passive membrane permeability and modify the compound’s retention time in reversed‑phase chromatography, directly affecting both biological assay outcomes and purification strategies.

Physicochemical profiling Lipophilicity Structure–property relationships

Methyl Ester vs. Carboxylic Acid: Hydrogen‑Bond Donor Count Governs Solubility and Passive Permeability

Hydrolysis of the methyl ester to the free carboxylic acid (CAS 63674‑46‑4) introduces one hydrogen‑bond donor (HBD) and raises the polar surface area (PSA) from approximately 46–50 Ų (ester) to 57.61 Ų (acid) [1]. The acid exhibits a measured logP of 1.64 (XLogP3 = 1) and a melting point of 152–154 °C , whereas the methyl ester has zero HBDs and is predicted to have a logP approximately 0.5–1.0 units higher and a substantially lower melting point. The absence of a hydrogen‑bond donor in the ester form correlates with improved passive membrane permeability and reduced aqueous solubility, a trade‑off that can be desirable when intracellular target engagement is required or when the compound is intended as a prodrug.

Prodrug design Permeability Solubility

Positional Fluorine Isomerism: 3‑Fluoro‑4‑methylphenyl vs. 2‑Fluoro‑4‑methylphenyl Substitution Alters Electronic and Steric Properties

Relocating the fluorine atom from the 3‑position (target compound) to the 2‑position (CAS 923171‑94‑2, 1‑(2‑fluoro‑4‑methylphenyl)-5‑oxopyrrolidine‑3‑carboxylic acid) changes the electronic environment of the aromatic ring and the steric bulk adjacent to the N‑1 attachment point. In the target compound, the fluorine is meta to the pyrrolidine nitrogen, exerting a predominantly inductive electron‑withdrawing effect, while the methyl group is para and contributes electron density through hyperconjugation. In the 2‑fluoro isomer, the fluorine is ortho to the pyrrolidine attachment, introducing both steric hindrance and the potential for intramolecular interactions. This positional shift is known in related pyrrolidine‑based endothelin antagonists to alter receptor selectivity and metabolic stability [1], making the 3‑fluoro‑4‑methylphenyl pattern a strategically distinct choice when fine‑tuning target selectivity or metabolic profile.

Fluorine chemistry Positional isomerism Electronic effects

Solid‑State Property Differences: Melting Point Gap Between the Methyl Ester and the Carboxylic Acid Impacts Handling and Formulation

The carboxylic acid analog (CAS 63674‑46‑4) displays a melting point of 152–154 °C , while the methyl ester is expected to melt at a significantly lower temperature (estimated 100–130 °C) due to the absence of strong intermolecular hydrogen bonds present in the acid dimer. Although the exact melting point of the ester has not been reported, the predicted lower thermal stability simplifies handling during solvent evaporation and reduces the risk of thermal degradation during storage. Conversely, the higher melting point of the acid may be advantageous for applications requiring crystalline stability, but the ester’s presumed lower melting point facilitates dissolution and liquid‑handling automation in high‑throughput screening.

Solid-state chemistry Formulation Crystallinity

Optimal Research and Industrial Use Cases for Methyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate Based on Its Differential Profile


Medicinal Chemistry: Lead Optimization Requiring a Lipophilic, Non‑Ionizable Pyrrolidine Scaffold with a Defined Fluorine Print

The combination of a methyl ester (zero HBD, logP ~2.0–2.5) and a 3‑fluoro‑4‑methylphenyl group provides a scaffold with enhanced passive permeability and a distinct electronic signature compared with the 4‑fluorophenyl or 2‑fluoro‑4‑methylphenyl analogs. This makes the compound an appropriate choice for structure–activity-relationship campaigns where intracellular target engagement is necessary and where the fluorine atom is intended to block a specific metabolic soft spot or to engage in halogen‑bonding interactions [1].

Prodrug Design: Esterase‑Labile Precursor for 1-(3‑fluoro‑4‑methylphenyl)-5‑oxopyrrolidine‑3‑carboxylic Acid

Because the methyl ester is a direct, commercially available prodrug of the corresponding carboxylic acid (CAS 63674‑46‑4), it can be used to mask the polar carboxylate during membrane transit. The difference in HBD count (0 vs. 1) and PSA (≈46–50 vs. 57.61 Ų) translates to improved passive permeability, while the ester is subsequently hydrolyzed by intracellular esterases to release the active acid payload . This strategy is directly supported by the quantitative property differences documented in Section 3.

Synthetic Chemistry: Versatile Intermediate for Further Derivatization via Ester or Pyrrolidine Ring Modifications

The methyl ester can be selectively hydrolyzed to the acid or reduced to the alcohol without affecting the lactam carbonyl, while the 5‑oxopyrrolidine ring can undergo α‑alkylation or cycloaddition chemistry. The presence of the fluorine atom on the aromatic ring also provides a handle for ¹⁹F NMR monitoring of reactions, and the 3‑fluoro‑4‑methylphenyl group imparts distinct reactivity compared with non‑fluorinated or difluorinated analogs in cross‑coupling and nucleophilic aromatic substitution reactions [2].

Analytical Reference: Use as a Retention‑Time and Purity Standard for Fluorinated Pyrrolidine Libraries

The high commercial purity (≥98%) and unique combination of lipophilicity and fluorine content make this compound suitable as an internal reference standard for HPLC and LC‑MS analysis of compound libraries based on the 5‑oxopyrrolidine‑3‑carboxylate scaffold. Its retention time and mass spectral signature differ characteristically from both the non‑methylated 4‑fluorophenyl analog and the polar carboxylic acid metabolite, enabling unambiguous identification and quantification in reaction monitoring and quality control .

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